

# (1-Chloroisoquinolin-4-yl)boronic acid CAS number

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## Compound of Interest

Compound Name: (1-Chloroisoquinolin-4-yl)boronic acid

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An In-Depth Technical Guide to **(1-Chloroisoquinolin-4-yl)boronic acid**: Synthesis, Properties, and Application in Cross-Coupling Chemistry

## Abstract

**(1-Chloroisoquinolin-4-yl)boronic acid** (CAS No. 848841-48-5) has emerged as a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and a chloro-substituted isoquinoline core, makes it a strategic component for synthesizing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization is key to developing novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **(1-Chloroisoquinolin-4-yl)boronic acid**, with a focus on its utility in the Suzuki-Miyaura coupling for the construction of carbon-carbon bonds. Detailed, field-proven protocols are presented to aid researchers and drug development professionals in leveraging this versatile reagent for their synthetic campaigns, particularly in the pursuit of kinase inhibitors such as those targeting Rho-associated coiled-coil kinase (ROCK).

## Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals and natural products. Its presence in clinically significant drugs underscores its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The strategic functionalization of this scaffold is a primary objective in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

Boronic acids and their derivatives have become indispensable tools in this endeavor. Their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura coupling have revolutionized the way medicinal chemists approach the synthesis of complex biaryl and heteroaryl structures.<sup>[1][2]</sup> **(1-Chloroisoquinolin-4-yl)boronic acid** sits at the intersection of these two valuable chemical motifs. It provides a direct route to C-4 functionalized 1-chloroisoquinolines, which are key intermediates in the synthesis of targeted therapeutics, including potent inhibitors of kinases like ROCK, which are implicated in diseases ranging from glaucoma to cancer.<sup>[3][4]</sup>

This technical guide serves as a practical resource for researchers, providing not only the fundamental properties of this reagent but also detailed, actionable protocols for its synthesis and application, grounded in the principles of modern synthetic organic chemistry.

## Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. This section consolidates the known properties and essential safety information for **(1-Chloroisoquinolin-4-yl)boronic acid**.

## Chemical Properties

All quantitative data for **(1-Chloroisoquinolin-4-yl)boronic acid** is summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	848841-48-5	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BCINO <sub>2</sub>	<a href="#">[7]</a>
Molecular Weight	207.42 g/mol	<a href="#">[7]</a>
Appearance	White to off-white solid	<a href="#">[7]</a>
Purity	≥97% (Typical)	<a href="#">[7]</a>
Boiling Point	442.3°C at 760 mmHg (Predicted)	<a href="#">[5]</a>
Flash Point	221.3°C (Predicted)	<a href="#">[5]</a>

Note: Spectroscopic data such as <sup>1</sup>H and <sup>13</sup>C NMR have not been reported in peer-reviewed literature and are thus omitted to ensure scientific integrity. Researchers should perform their own characterization to verify identity and purity.

## Handling, Storage, and Safety

Boronic acids require careful handling to prevent decomposition, which can compromise reactivity and lead to inconsistent experimental results.

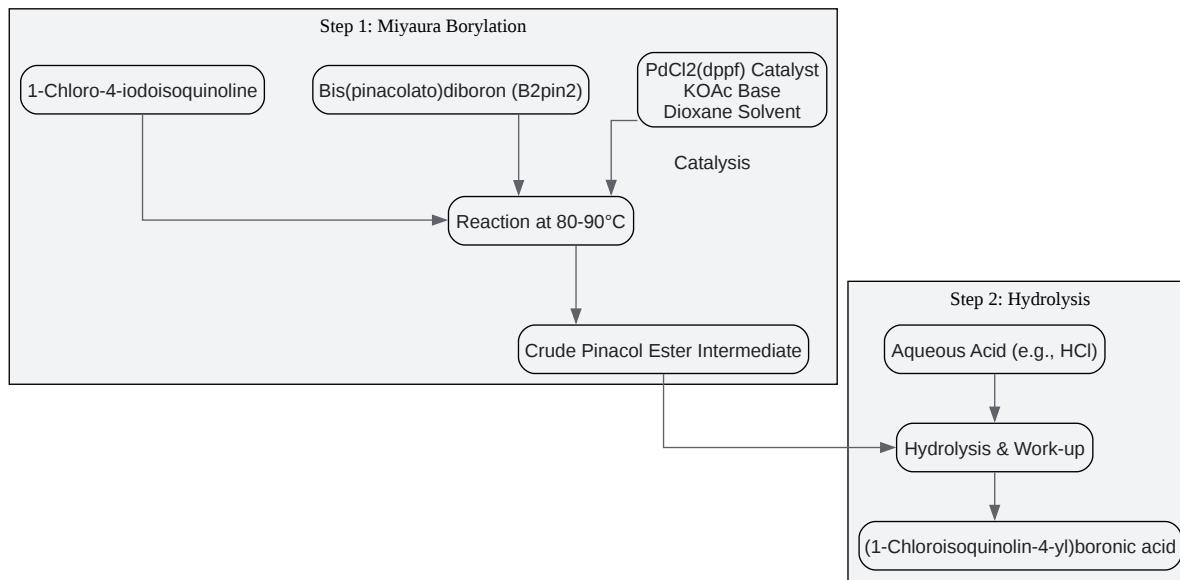
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). Long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
- Stability: Arylboronic acids are susceptible to decomposition pathways, most notably protodeboronation (loss of the C-B bond) and oxidation. The presence of moisture and oxygen can facilitate the formation of boroximes (cyclic anhydrides), which can exhibit different reactivity and solubility.[\[2\]](#)
- Safe Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

## Synthesis of (1-Chloroisoquinolin-4-yl)boronic acid

While **(1-Chloroisoquinolin-4-yl)boronic acid** is commercially available, an in-house synthesis may be required for large-scale campaigns or for derivatives. The most direct and reliable method is the palladium-catalyzed Miyaura borylation of a suitable halo-isoquinoline precursor, such as 1-chloro-4-iodoisooquinoline. This reaction couples the aryl halide with a diboron reagent, typically bis(pinacolato)diboron ( $B_2\text{pin}_2$ ), followed by hydrolysis to yield the boronic acid.<sup>[8]</sup>

The following is a representative, field-proven protocol adapted from established methodologies for the borylation of related chloroquinolines and other aryl halides.<sup>[9][10]</sup>

### Diagram: Synthetic Workflow

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Caption: Proposed two-step synthesis of the title compound.

## Experimental Protocol: Miyaura Borylation

### Materials:

- 1-Chloro-4-iodoisoquinoline (1.0 equiv)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.2 equiv)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{PdCl}_2(\text{dppf})$ ) (0.03 equiv)
- Potassium acetate (KOAc), anhydrous powder (3.0 equiv)
- 1,4-Dioxane, anhydrous
- Hydrochloric acid (2 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-chloro-4-iodoisquinoline, bis(pinacolato)diboron,  $\text{PdCl}_2(\text{dppf})$ , and potassium acetate.
  - Causality: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the palladium(0) species, which is the active catalyst, and to minimize moisture that could hydrolyze the diboron reagent.
- Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
- Degassing: Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
  - Causality: This step ensures the complete removal of dissolved oxygen, which can deactivate the catalyst and lead to unwanted side reactions like boronic acid homocoupling.
- Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-16 hours).
- Cooling and Filtration: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic

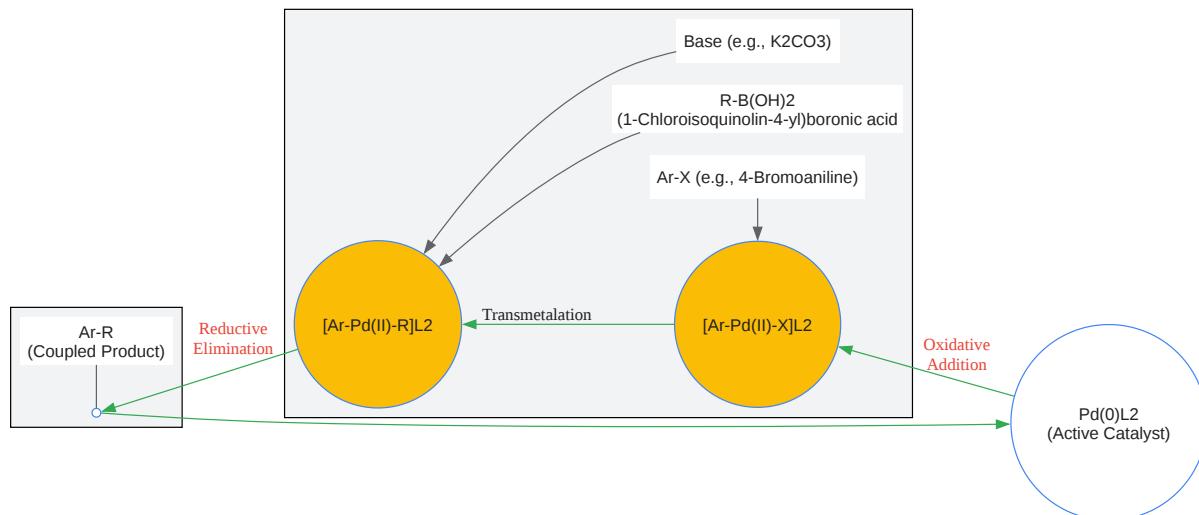
salts.

- Work-up (Hydrolysis): Transfer the filtrate to a separatory funnel. Add 2 M HCl and stir vigorously for 30-60 minutes to hydrolyze the pinacol ester to the boronic acid.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude **(1-Chloroisoquinolin-4-yl)boronic acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary.

## Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **(1-Chloroisoquinolin-4-yl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.<sup>[11]</sup> This reaction enables the formation of a C-C bond between the C-4 position of the isoquinoline and an  $\text{sp}^2$ -hybridized carbon of an aryl or vinyl halide/triflate. This is a powerful strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors.

## Diagram: Suzuki-Miyaura Catalytic Cycle

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Exemplary Protocol: Synthesis of a Biaryl Amine Precursor

This protocol describes the coupling of **(1-Chloroisoquinolin-4-yl)boronic acid** with 4-bromoaniline, a common fragment in kinase inhibitors, to form 4-(1-chloroisoquinolin-4-yl)aniline.

Materials:

- 4-Bromoaniline (1.0 equiv)
- **(1-Chloroisoquinolin-4-yl)boronic acid** (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 equiv)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 equiv)
- Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-bromoaniline, **(1-Chloroisoquinolin-4-yl)boronic acid**,  $\text{Pd}(\text{PPh}_3)_4$ , and  $\text{K}_2\text{CO}_3$ .
- Solvent Addition: Add the dioxane/water solvent mixture.
  - Causality: Water is often crucial in the Suzuki-Miyaura reaction. The base ( $\text{K}_2\text{CO}_3$ ) activates the boronic acid by forming a more nucleophilic boronate species, a process facilitated by the aqueous phase.[\[12\]](#)
- Degassing: Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.
- Heating: Heat the reaction to reflux (approx. 90-100°C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Cooling and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
- Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(1-chloroisoquinolin-4-yl)aniline.

## Conclusion

**(1-Chloroisoquinolin-4-yl)boronic acid** is a high-value, strategic building block for the synthesis of complex heterocyclic compounds. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, which provides a robust and versatile method for accessing novel chemical matter for drug discovery. The protocols and data presented in this guide are designed to empower researchers to confidently incorporate this reagent into their synthetic workflows, accelerating the development of next-generation therapeutics targeting critical pathways in human disease.

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